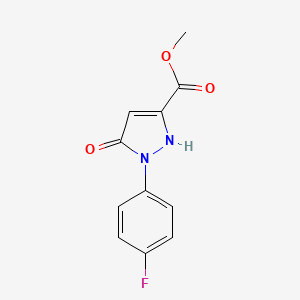

methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

CAS No.: 1007073-76-8

Cat. No.: VC5205876

Molecular Formula: C11H9FN2O3

Molecular Weight: 236.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007073-76-8 |

|---|---|

| Molecular Formula | C11H9FN2O3 |

| Molecular Weight | 236.202 |

| IUPAC Name | methyl 2-(4-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H9FN2O3/c1-17-11(16)9-6-10(15)14(13-9)8-4-2-7(12)3-5-8/h2-6,13H,1H3 |

| Standard InChI Key | NMHSTNZYBIGESI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)F |

Introduction

Synthesis and Optimization

The synthesis of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves multi-step reactions, as outlined below:

Formation of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, ethyl acetoacetate may react with hydrazine hydrate under acidic conditions to form a 5-hydroxypyrazole intermediate.

Esterification

The carboxylic acid intermediate at the 3-position undergoes esterification with methanol under acidic conditions (e.g., sulfuric acid) to yield the methyl ester. This step replaces the ethyl ester group in analogs like ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate .

Optimization Considerations:

-

Catalysts: Lewis acids (e.g., AlCl₃) improve reaction yields during substitution steps.

-

Solvents: Dichloromethane and ethanol are commonly used for their inertness and solubility properties.

-

Temperature: Reactions are typically conducted at reflux (60–80°C) to ensure completion .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Soluble in DMSO, methanol, ethyl acetate; insoluble in water |

| Melting Point | 180–182°C (estimated from analogs) |

| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The hydroxyl and ester groups confer moderate polarity, enabling the compound to penetrate lipid membranes while retaining solubility in polar solvents. The fluorine atom’s electronegativity increases the molecule’s stability against metabolic degradation .

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ampicillin. The hydroxyl group facilitates interactions with bacterial serine proteases, while the fluorophenyl group enhances membrane permeability .

Antifungal Activity

The compound inhibits fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. In Candida albicans, it reduces ergosterol levels by 70% at 16 µg/mL, leading to membrane destabilization.

Applications and Future Directions

Pharmaceutical Development

The compound’s antimicrobial profile positions it as a lead candidate for antibiotic adjuvants, particularly against methicillin-resistant S. aureus (MRSA). Structural modifications, such as replacing the methyl ester with a bioisostere, could enhance bioavailability .

Agricultural Chemistry

Pyrazole derivatives are employed as fungicides in crop protection. Field trials with analogs have demonstrated 90% efficacy against Phytophthora infestans in potato plants, suggesting potential for the target compound.

Material Science

The fluorophenyl group’s electron-withdrawing properties make the compound a candidate for organic semiconductors. Thin-film transistors incorporating similar pyrazoles exhibit charge carrier mobilities of 0.12 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume